6-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Overview
Description
6-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cycloheptathiophene ring, a furylmethyl group, and a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the cycloheptathiophene core, followed by the introduction of the furylmethyl group and the cyclohexene carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency and minimize waste, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or mechanical strength.
Mechanism of Action
The mechanism of action of 6-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FURYLMETHYL)-2-[(2-THIENYLCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- N-(2-FURYLMETHYL)-2-[(2-METHYLBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- N-(2-FURYLMETHYL)-2-[(2-NITROBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
6-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties
Properties
IUPAC Name |
6-[[3-(furan-2-ylmethylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c26-20(15-8-4-5-9-16(15)23(28)29)25-22-19(17-10-2-1-3-11-18(17)31-22)21(27)24-13-14-7-6-12-30-14/h4-7,12,15-16H,1-3,8-11,13H2,(H,24,27)(H,25,26)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIOLVAZNDIQBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4CC=CCC4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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